molecular formula C8H13IO B14505040 1-Octyn-3-ol, 1-iodo- CAS No. 64822-81-7

1-Octyn-3-ol, 1-iodo-

Cat. No.: B14505040
CAS No.: 64822-81-7
M. Wt: 252.09 g/mol
InChI Key: OGLPOSUJIRPIMI-UHFFFAOYSA-N
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Description

1-Octyn-3-ol, 1-iodo- is an organic compound with the molecular formula C8H13IO It is a derivative of 1-Octyn-3-ol, where an iodine atom is attached to the first carbon of the octyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octyn-3-ol, 1-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-Octyn-3-ol. This can be achieved by reacting 1-Octyn-3-ol with iodine in the presence of a base such as potassium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of 1-Octyn-3-ol, 1-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Octyn-3-ol, 1-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Octyn-3-ol, 1-iodo- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Octyn-3-ol, 1-iodo- involves its interaction with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. Additionally, the compound can act as a ligand, forming complexes with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Octyn-3-ol, 1-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties.

Properties

IUPAC Name

1-iodooct-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLPOSUJIRPIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983420
Record name 1-Iodooct-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64822-81-7
Record name 1-Octyn-3-ol, 1-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064822817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodooct-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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